molecular formula C25H39NO B13902104 (9E,12E)-N-benzyloctadeca-9,12-dienamide

(9E,12E)-N-benzyloctadeca-9,12-dienamide

Cat. No.: B13902104
M. Wt: 369.6 g/mol
InChI Key: YJWLCIANOBCQGW-AVQMFFATSA-N
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Description

(9E,12E)-N-benzyloctadeca-9,12-dienamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group attached to an octadecadienoic acid amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,12E)-N-benzyloctadeca-9,12-dienamide typically involves the reaction of (9E,12E)-octadeca-9,12-dienoic acid with benzylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(9E,12E)-N-benzyloctadeca-9,12-dienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

(9E,12E)-N-benzyloctadeca-9,12-dienamide has several scientific research applications:

    Chemistry: Used as a model compound for studying amide bond formation and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9E,12E)-N-benzyloctadeca-9,12-dienamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (9E,12E)-Octadeca-9,12-dienoic acid: A precursor in the synthesis of (9E,12E)-N-benzyloctadeca-9,12-dienamide.

    (9E,12E,15E)-9,12,15-Octadecatrienal: Another compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both a benzyl group and an amide linkage, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H39NO

Molecular Weight

369.6 g/mol

IUPAC Name

(9E,12E)-N-benzyloctadeca-9,12-dienamide

InChI

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6+,10-9+

InChI Key

YJWLCIANOBCQGW-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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